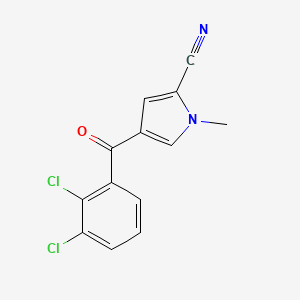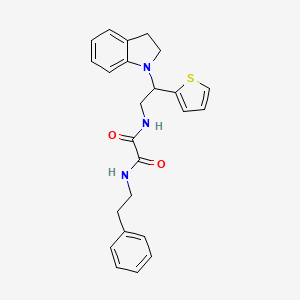
(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
BenchChem offers high-quality (5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Applications of Structurally Similar Compounds
Pharmacokinetic Studies and Drug Metabolism : Research often investigates the metabolism and disposition of compounds with complex structures, including those with quinoline and pyrazole components. For example, the study of the disposition and metabolism of novel receptor antagonists can provide insights into how structurally complex compounds are processed in the body, identifying principal metabolites and pathways of elimination (Renzulli et al., 2011).
Toxicology and Safety Assessment : Investigations into the toxicological profiles of complex molecules help determine their safety for potential therapeutic uses. Studies on compounds like methylone and 5-MeO-MIPT, although not structurally identical, highlight the importance of understanding the clinical effects and potential risks associated with novel chemicals (Shimizu et al., 2007).
Development of Novel Therapeutics : Compounds with unique structures are continuously being explored for their potential therapeutic benefits. For instance, research on specific receptor antagonists reveals how structural components of a compound can influence its activity and efficacy in treating diseases or disorders, offering a pathway to the development of new drugs (Raddad et al., 2016).
Analytical and Bioanalytical Applications : Complex organic molecules often serve as subjects in the development and refinement of analytical techniques, which are crucial for quantifying and understanding their behavior in biological systems. This area of research is fundamental for drug development and toxicology studies.
properties
IUPAC Name |
[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-15-5-6-17-13-19(24(26)27-20(17)12-15)22-14-21(16-7-9-18(31-2)10-8-16)28-29(22)25(30)23-4-3-11-32-23/h3-13,22H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWFHOPMMCWOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377795.png)




![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)
![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)

![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)

![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)

